molecular formula C25H29NO4 B12302574 5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Cat. No.: B12302574
M. Wt: 407.5 g/mol
InChI Key: XJEBUTOPOMCRLQ-UHFFFAOYSA-N
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Description

5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is a complex organic compound that features a cyclopentyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a pentanoic acid backbone. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid typically involves the protection of amino acids using the Fmoc group. The Fmoc group is introduced via a reaction between the amino acid and fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Piperidine in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • Fmoc-D-Cit-OH
  • Pentanoic acid, 4- [ [ (9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxo-5- [ (triphenylmethyl)amino]-, (4R)-

Uniqueness

5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is unique due to its cyclopentyl group, which provides additional steric hindrance and stability compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of complex peptides where stability is crucial .

Properties

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C25H29NO4/c27-24(28)15-18(14-13-17-7-1-2-8-17)26-25(29)30-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23H,1-2,7-8,13-16H2,(H,26,29)(H,27,28)

InChI Key

XJEBUTOPOMCRLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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